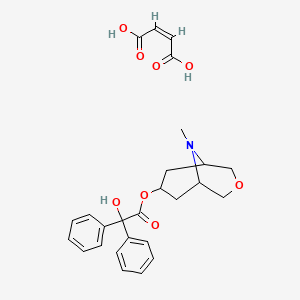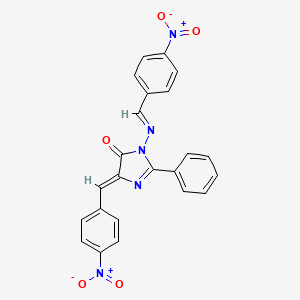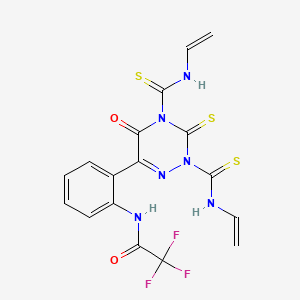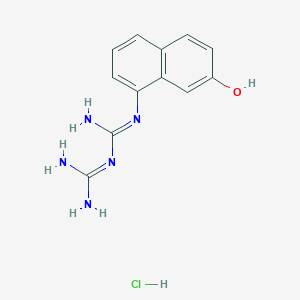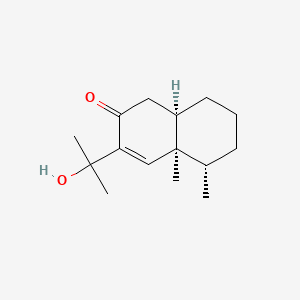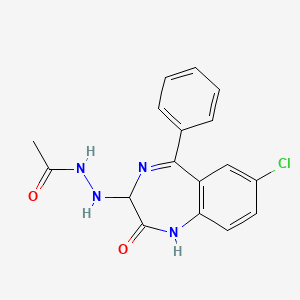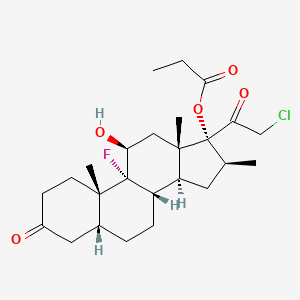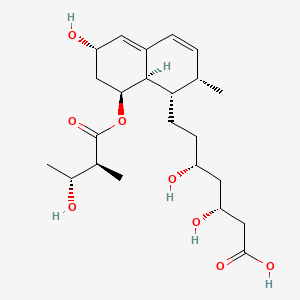
Amiodarone metabolite M11-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amiodarone metabolite M11-2 is one of the metabolites of amiodarone, a widely used antiarrhythmic medication. Amiodarone is known for its efficacy in treating various types of cardiac arrhythmias, including ventricular tachycardia and atrial fibrillation. The metabolite M11-2 is formed through the metabolic processes involving amiodarone and plays a significant role in the pharmacokinetics and pharmacodynamics of the parent drug.
Preparation Methods
The preparation of amiodarone metabolite M11-2 involves complex synthetic routes and reaction conditions. The synthesis typically starts with amiodarone, which undergoes metabolic transformations in the liver. The primary enzymes involved in this process are cytochrome P450 enzymes, particularly CYP3A4 and CYP2C8 These enzymes facilitate the oxidation and subsequent formation of various metabolites, including M11-2
Chemical Reactions Analysis
Amiodarone metabolite M11-2 undergoes several types of chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
Reduction: Involves the reduction of specific functional groups within the molecule.
Substitution: Reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include various oxidizing agents, reducing agents, and catalysts that facilitate the transformation of amiodarone into its metabolites . The major products formed from these reactions include hydroxylated and dealkylated derivatives of amiodarone.
Scientific Research Applications
Amiodarone metabolite M11-2 has several scientific research applications:
Chemistry: Studied for its unique chemical properties and reactions.
Biology: Investigated for its role in cellular processes and interactions with biological molecules.
Medicine: Explored for its pharmacological effects and potential therapeutic applications.
Industry: Used in the development of analytical methods for drug monitoring and pharmacokinetic studies.
Mechanism of Action
The mechanism of action of amiodarone metabolite M11-2 involves its interaction with various molecular targets and pathways. It primarily affects the cardiac action potential by blocking potassium currents, which prolongs the repolarization phase of the cardiac cycle . This action helps in stabilizing the cardiac rhythm and preventing arrhythmias. The metabolite also interacts with other ion channels and receptors, contributing to its overall pharmacological effects.
Comparison with Similar Compounds
Amiodarone metabolite M11-2 can be compared with other similar compounds, such as:
Desethylamiodarone: Another major metabolite of amiodarone with similar pharmacological properties.
Didesethylamiodarone: A minor metabolite that also contributes to the overall effects of amiodarone.
Other antiarrhythmic metabolites: Metabolites of other antiarrhythmic drugs that share similar mechanisms of action.
This compound is unique due to its specific metabolic pathway and the distinct pharmacological effects it exerts compared to other metabolites.
Properties
CAS No. |
725684-62-8 |
|---|---|
Molecular Formula |
C25H29I2NO4 |
Molecular Weight |
661.3 g/mol |
IUPAC Name |
[4-[2-(diethylamino)ethoxy]-3,5-diiodophenyl]-[2-(3-hydroxybutyl)-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C25H29I2NO4/c1-4-28(5-2)12-13-31-25-19(26)14-17(15-20(25)27)24(30)23-18-8-6-7-9-21(18)32-22(23)11-10-16(3)29/h6-9,14-16,29H,4-5,10-13H2,1-3H3 |
InChI Key |
IIOUFGJTYMDOPR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1I)C(=O)C2=C(OC3=CC=CC=C32)CCC(C)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-3-iodo-2H-pyrazolo[3,4-c]pyridazine](/img/structure/B12780605.png)
